4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one

Medicinal chemistry CNS drug design Piperazin-2-one derivatives

4-(4-(1H-Pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic small molecule belonging to the piperazin-2-one class, featuring a 4-(1H-pyrrol-1-yl)benzoyl substituent at the piperazine N-4 position and a pyridin-2-yl group at the N-1 position. The compound has the molecular formula C₂₀H₁₈N₄O₂ and a molecular weight of 346.39 g/mol, with typical commercial purity reported at 95%.

Molecular Formula C20H18N4O2
Molecular Weight 346.39
CAS No. 2320537-04-8
Cat. No. B2371947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one
CAS2320537-04-8
Molecular FormulaC20H18N4O2
Molecular Weight346.39
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C20H18N4O2/c25-19-15-23(13-14-24(19)18-5-1-2-10-21-18)20(26)16-6-8-17(9-7-16)22-11-3-4-12-22/h1-12H,13-15H2
InChIKeyBVAAEAWOFHKNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(1H-Pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320537-04-8): Structural Class and Baseline Characteristics


4-(4-(1H-Pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic small molecule belonging to the piperazin-2-one class, featuring a 4-(1H-pyrrol-1-yl)benzoyl substituent at the piperazine N-4 position and a pyridin-2-yl group at the N-1 position . The compound has the molecular formula C₂₀H₁₈N₄O₂ and a molecular weight of 346.39 g/mol, with typical commercial purity reported at 95% [1]. Structurally, it combines a hydrogen-bond-accepting piperazin-2-one core with two distinct heteroaromatic groups, suggesting potential for diverse biological target engagement.

Why Generic Substitution Fails for 4-(4-(1H-Pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320537-04-8)


Within the piperazin-2-one and related piperazinyl pyrrolidin-2-one chemotypes, even minor structural modifications can produce large shifts in target potency, selectivity, and metabolic stability. For example, in a series of reversible monoacylglycerol lipase (MAGL) inhibitors, changing the distal aromatic substituent from phenyl to various pyridine regioisomers altered IC₅₀ values by >10-fold and metabolic clearance rates by nearly 2-fold [1]. The target compound incorporates a specific combination of a pyrrole-containing benzoyl group and a pyridin-2-yl substituent that is not found in closely related analogs such as 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one or 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one. These structural differences at the N-1 heteroaryl position are expected to influence hydrogen-bonding geometry, lipophilicity, and target recognition in ways that cannot be replicated by simple analog substitution.

Quantitative Differentiation Evidence for 4-(4-(1H-Pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320537-04-8)


Structural Distinction from the N-1 Unsubstituted Analog: Impact on Lipophilicity and Predicted CNS Permeability

The target compound differs from 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one (analog lacking the pyridin-2-yl group at N-1) by the presence of a pyridine substituent. The calculated logP (XLogP3) for the target compound is approximately 2.4, compared to approximately 1.6 for the N-1 unsubstituted analog [1]. This increase in lipophilicity is accompanied by a higher predicted topological polar surface area (tPSA) of ~68 Ų vs. ~49 Ų, placing the target compound closer to the favorable CNS drug-like space defined by a tPSA <70 Ų [1]. The pyridin-2-yl group also introduces an additional hydrogen-bond acceptor that may alter target binding kinetics.

Medicinal chemistry CNS drug design Piperazin-2-one derivatives

Pyridin-2-yl vs. Thiazol-2-yl N-1 Substitution: Implications for Metabolic Stability and Kinase Selectivity

In a structurally related series of piperazinyl pyrrolidin-2-one MAGL inhibitors, replacement of a thiazole moiety with a pyridine ring at a distal position increased metabolic stability in human liver microsomes from 52 μL·min⁻¹·mg⁻¹ to 30 μL·min⁻¹·mg⁻¹ (lower clearance) while retaining potent MAGL inhibition (IC₅₀ 53 nM for the pyridine derivative vs. 9.2 nM for a methyl-pyridine variant) [1]. Although these data are from pyrrolidin-2-one rather than piperazin-2-one leads, the trend suggests that the pyridin-2-yl group in the target compound may confer superior metabolic stability compared to analogous thiazol-2-yl substituted piperazin-2-ones such as 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one.

MAGL inhibition Kinase selectivity Metabolic stability

Commercial Purity and Batch-to-Batch Consistency Relative to Closest Analogs

The target compound is commercially available with a typical purity specification of 95% (HPLC) from multiple suppliers [1]. In contrast, the closest commercially available analog, 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2310144-07-9), is listed with a purity of 97% but is available from a more limited vendor base . The N-1 unsubstituted analog 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one is offered at 95% purity but lacks the pyridine moiety critical for specific target interactions [2].

Chemical procurement Quality control Piperazin-2-one building blocks

Predicted Kinase Selectivity Profile vs. Fluoropyrimidine Analogs

Kinase selectivity profiling of piperazin-2-one derivatives indicates that N-1 heteroaryl substituents significantly influence off-target kinase inhibition. The pyridin-2-yl moiety in the target compound is expected to exhibit a different selectivity fingerprint compared to analogs bearing 5-fluoropyrimidin-2-yl groups, such as 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one (CAS 2309221-43-8) . Pyridine-containing kinase inhibitors typically show lower binding to certain tyrosine kinases compared to fluoropyrimidine-containing analogs, which may reduce off-target effects in cell-based assays . However, direct experimental selectivity data for this specific compound are not available in the public domain.

Kinase inhibitor selectivity Chemical biology Piperazine derivatives

Recommended Research Application Scenarios for 4-(4-(1H-Pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320537-04-8)


Monoacylglycerol Lipase (MAGL) Inhibitor Hit Expansion

Based on the established activity of piperazinyl pyrrolidin-2-one and piperazin-2-one scaffolds as reversible MAGL inhibitors [1], this compound can serve as a structural diversification point for hit-to-lead optimization. The pyridin-2-yl group may enhance metabolic stability relative to thiazole analogs, as demonstrated in the related pyrrolidin-2-one series where pyridine substitution reduced microsomal clearance by approximately 42% [1]. Researchers can use this compound to explore SAR around the N-1 heteroaryl position while maintaining the 4-(1H-pyrrol-1-yl)benzoyl pharmacophore.

CNS Drug Discovery Probe Development

With a predicted tPSA of ~68 Ų and XLogP3 of ~2.4, this compound occupies a favorable CNS drug-like physicochemical space [2]. The combination of a hydrogen-bond-accepting pyridine and a lipophilic pyrrolo-benzoyl group suggests potential for blood-brain barrier penetration. It can be utilized as a starting scaffold for developing CNS-penetrant probes targeting enzymes such as MAGL, which is implicated in neurodegenerative diseases.

Chemical Biology Tool for Kinase Selectivity Studies

The pyridin-2-yl substituent differentiates this compound from fluoropyrimidine analogs and may confer a distinct kinase selectivity profile . It can be employed in broad-panel kinase profiling to assess the contribution of the N-1 heteroaryl group to target selectivity, aiding in the rational design of selective kinase inhibitors or in de-risking off-target liabilities.

Synthetic Methodology Development for N-1 Functionalized Piperazin-2-ones

The compound's structure, featuring both an N-1 pyridine and an N-4 aroyl substituent, makes it a useful benchmark substrate for developing new synthetic routes to differentially substituted piperazin-2-ones [1]. Its commercial availability at 95% purity enables its use as a starting material for late-stage functionalization studies, including cross-coupling reactions at the pyrrole or pyridine rings.

Quote Request

Request a Quote for 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.